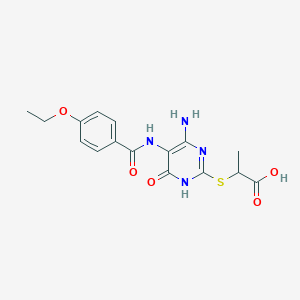
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide, also known as TPN-ISE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPN-ISE is a pyridine-based molecule that has a thiophene ring attached to it. The compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are the focus of
Wirkmechanismus
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is not yet fully understood. However, studies have indicated that the compound may exert its effects by inhibiting specific signaling pathways within cells, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to have several biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide is that it has shown promising results in both cancer and inflammation research, indicating its potential use in multiple fields. However, one limitation of the compound is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide. One potential avenue of research is to further investigate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide could be studied for its potential use in other fields, such as neurodegenerative diseases or infectious diseases. Overall, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has shown promising results in scientific research and may have potential applications in various fields.
Synthesemethoden
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide involves the reaction of isonicotinoyl chloride with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide.
Wissenschaftliche Forschungsanwendungen
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied extensively for its potential applications in various scientific fields. The compound has shown promising results in cancer research, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide has been studied for its potential use as an anti-inflammatory agent, with research indicating its ability to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-6-17-7-5-13)19-11-12-3-8-18-14(10-12)15-2-1-9-21-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYOVFDQZLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylisoxazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2717468.png)

![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)


![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)




![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)